molecular formula C13H11NO2 B3116378 3-Methyl-4-(pyridin-4-yl)benzoic acid CAS No. 215949-50-1

3-Methyl-4-(pyridin-4-yl)benzoic acid

Cat. No. B3116378
M. Wt: 213.23 g/mol
InChI Key: PMVOSLOCKMQPJD-UHFFFAOYSA-N
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Description

“3-Methyl-4-(pyridin-4-yl)benzoic acid” is a chemical compound. However, there seems to be limited information available about this specific compound12. It’s worth noting that there are similar compounds like “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid” which have been studied1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Methyl-4-(pyridin-4-yl)benzoic acid”. However, similar compounds have been synthesized through various methods345.



Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(pyridin-4-yl)benzoic acid” is not readily available. However, similar compounds like “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid” have a molecular weight of 291.301.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-Methyl-4-(pyridin-4-yl)benzoic acid”. However, similar compounds have been involved in various chemical reactions36.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4-(pyridin-4-yl)benzoic acid” are not readily available. However, similar compounds have shown various properties9810.


Scientific Research Applications

Synthesis and Structural Studies

  • Triorganostannyl Esters Synthesis : 3-Methyl-4-(pyridin-4-yl)benzoic acid derivatives have been synthesized and structurally investigated for their properties when coordinated with metal centers. These compounds are significant in studying the photophysical properties of the metal and the ligand's conformation and intermolecular interactions (Tzimopoulos et al., 2010).

  • Supramolecular Liquid Crystals : Research has been conducted on the effect of different substituents on the stability and extent of supramolecular liquid crystal phases, which are induced by intermolecular hydrogen bonding involving compounds like 3-Methyl-4-(pyridin-4-yl)benzoic acid (Naoum et al., 2010).

Luminescence and Magnetism

  • Lanthanide Coordination Complexes : This compound is used in creating luminescent and magnetic lanthanide coordination polymers. These complexes exhibit unique properties like emitting characteristic luminescence and displaying antiferromagnetic characteristics (Hou et al., 2013).

Safety And Hazards

The safety and hazards of “3-Methyl-4-(pyridin-4-yl)benzoic acid” are not readily available. However, similar compounds have safety precautions such as avoiding contact with skin and eyes, and avoiding formation of dust and aerosols111213.


Future Directions

The future directions of “3-Methyl-4-(pyridin-4-yl)benzoic acid” are not readily available. However, similar compounds have been used in various research studies314.


Please note that the information provided is based on the available data and there might be more recent studies or data related to “3-Methyl-4-(pyridin-4-yl)benzoic acid”. For a more comprehensive and up-to-date analysis, consulting a chemical database or a professional in the field is recommended.


properties

IUPAC Name

3-methyl-4-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-8-11(13(15)16)2-3-12(9)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOSLOCKMQPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(pyridin-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ST Zheng, RY Jiang, Y Jiang, S Ni, GW Guan… - Separation and …, 2023 - Elsevier
The capture and separation of sulfur hexafluoride (SF 6 ) from nitrogen (N 2 ) has the potential to reduce greenhouse gas emissions and provide economic benefits to the semiconductor …
Number of citations: 5 www.sciencedirect.com

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